

# An In-depth Technical Guide to p-Chlorophenyl Allyl Ether

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## Compound of Interest

Compound Name: *p*-Chlorophenyl allyl ether

Cat. No.: B077729

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This technical guide provides a comprehensive overview of **p-Chlorophenyl allyl ether**, including its chemical identity, physicochemical properties, a representative synthetic protocol, and a key chemical transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical Identity and Synonyms

**p-Chlorophenyl allyl ether** is an aromatic ether characterized by a p-chlorophenoxy group attached to an allyl substituent.

IUPAC Name: 1-chloro-4-(prop-2-en-1-yloxy)benzene

Synonyms:

- 1-(Allyloxy)-4-chlorobenzene
- 1-ALLYLOXY-4-CHLORO BENZENE
- Benzene, 1-chloro-4-(2-propen-1-yloxy)-
- p-Chlorophenyl allyl ether**

## Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for **p-Chlorophenyl allyl ether** is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.

Table 1: Physicochemical and Computed Properties of **p-Chlorophenyl Allyl Ether**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO	PubChem
Molecular Weight	168.62 g/mol	PubChem
CAS Number	13997-70-1	PubChem
IUPAC Name	1-chloro-4-prop-2-enoxybenzene	PubChem
InChI	InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2	PubChem
InChIKey	KWXDOKLIYYAHJN-UHFFFAOYSA-N	PubChem
Canonical SMILES	<chem>C=CCOC1=CC=C(C=C1)Cl</chem>	PubChem
XLogP3-AA (Computed)	3.2	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	3	PubChem

## Synthesis of p-Chlorophenyl Allyl Ether

A common and effective method for the synthesis of **p-Chlorophenyl allyl ether** is the Williamson ether synthesis. This reaction involves the deprotonation of p-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack an allyl halide.

Objective: To synthesize **p-Chlorophenyl allyl ether** from p-chlorophenol and allyl bromide.

## Materials:

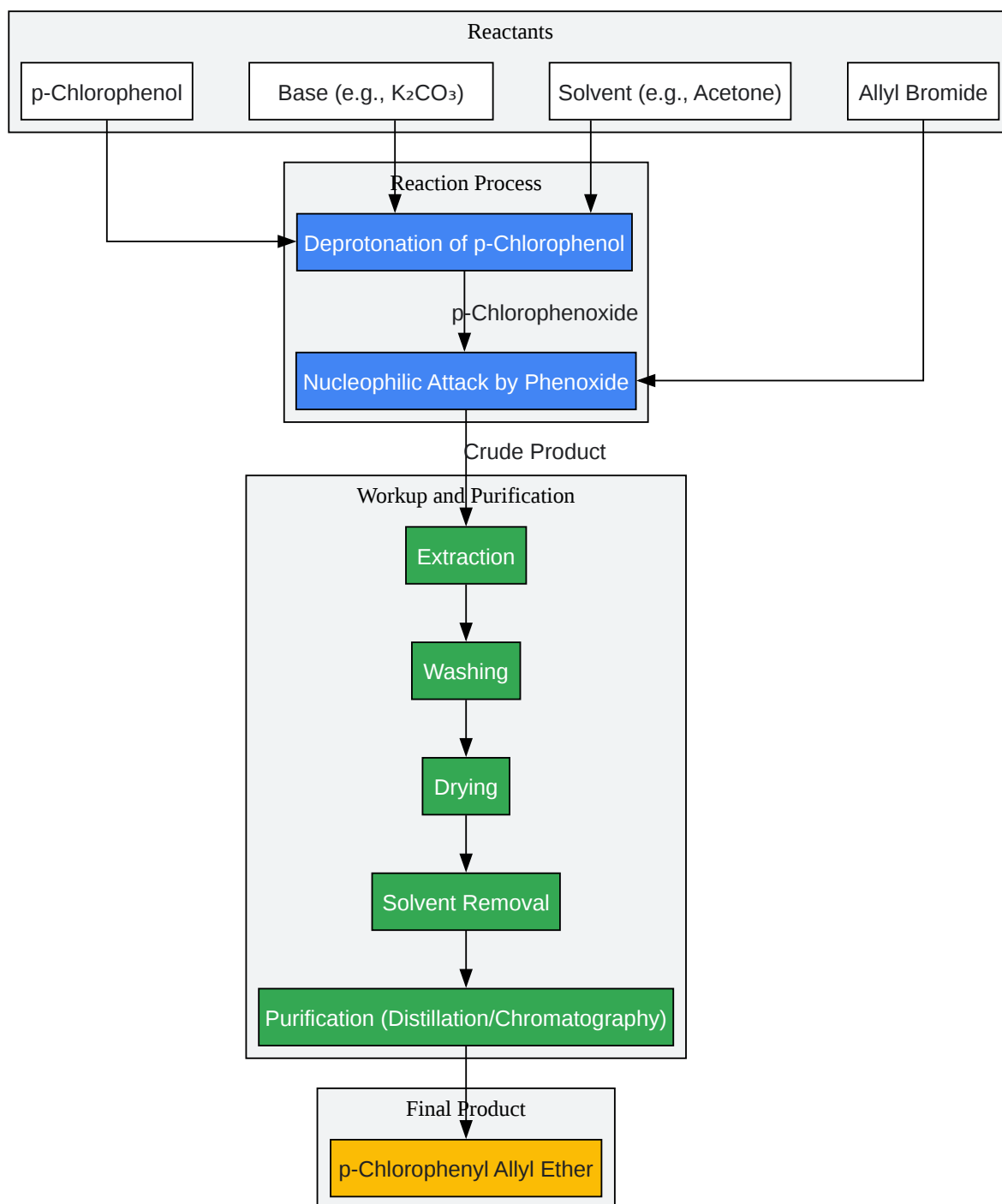
- p-Chlorophenol
- Allyl bromide
- Potassium carbonate ( $K_2CO_3$ ) or Sodium hydride (NaH)
- Acetone or N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

## Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.
- Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), to the solution in portions at room temperature.
- Stir the mixture for 30-60 minutes to allow for the formation of the p-chlorophenoxide salt.
- To the resulting suspension or solution, add allyl bromide (1.2 eq) dropwise.

- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If the reaction was performed in a water-miscible solvent like acetone or DMF, remove the solvent under reduced pressure.
- Partition the residue between diethyl ether and water.
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **p-Chlorophenyl allyl ether**.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Logical Workflow for the Synthesis of **p-Chlorophenyl Allyl Ether**



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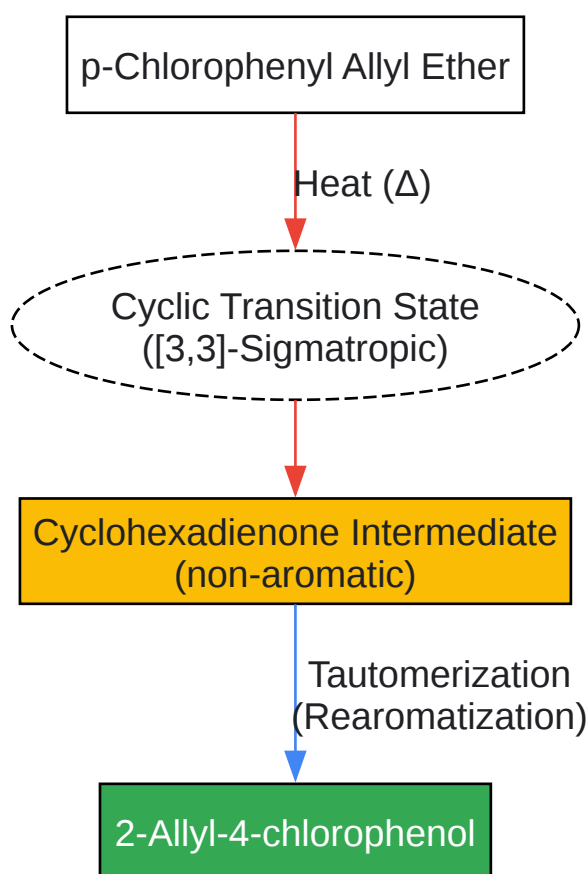
Caption: Williamson ether synthesis of **p-Chlorophenyl allyl ether**.

## Chemical Reactions: The Claisen Rearrangement

Aryl allyl ethers, such as **p-Chlorophenyl allyl ether**, undergo a characteristic thermal rearrangement known as the Claisen rearrangement. This-sigmatropic rearrangement is a powerful carbon-carbon bond-forming reaction.

When **p-Chlorophenyl allyl ether** is heated, it rearranges to form 2-allyl-4-chlorophenol. The reaction proceeds through a concerted, cyclic transition state. The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the stable aromatic phenol.

Signaling Pathway for the Claisen Rearrangement



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Caption: Claisen rearrangement of **p-Chlorophenyl allyl ether**.

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